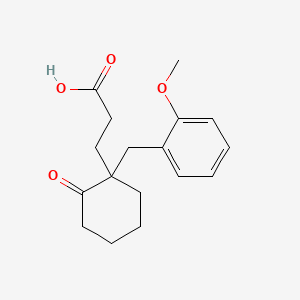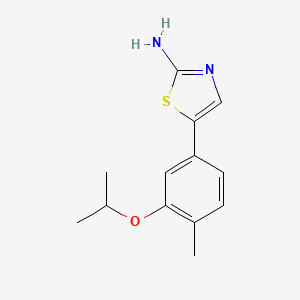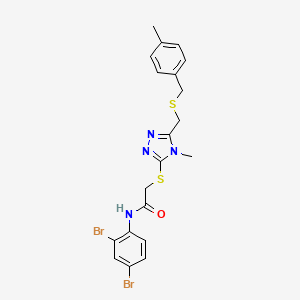
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a dibromophenyl group, a triazole ring, and a thioacetamide moiety
Métodos De Preparación
The synthesis of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The synthetic route may include the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dibromophenyl halides.
Attachment of the Thioacetamide Moiety: The final step involves the attachment of the thioacetamide group through a thiolation reaction using appropriate thiol reagents.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzyme Activity: It can bind to the active sites of enzymes, thereby inhibiting their activity and affecting various biochemical pathways.
Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
N-(2,4-Dibromophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds, such as:
N-(2,4-Dichlorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide: This compound has a dichlorophenyl group instead of a dibromophenyl group, which may result in different chemical and biological properties.
N-(2,4-Difluorophenyl)-2-((4-methyl-5-(((4-methylbenzyl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20Br2N4OS2 |
|---|---|
Peso molecular |
556.3 g/mol |
Nombre IUPAC |
N-(2,4-dibromophenyl)-2-[[4-methyl-5-[(4-methylphenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20Br2N4OS2/c1-13-3-5-14(6-4-13)10-28-11-18-24-25-20(26(18)2)29-12-19(27)23-17-8-7-15(21)9-16(17)22/h3-9H,10-12H2,1-2H3,(H,23,27) |
Clave InChI |
WMAKXXYICWYYJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSCC2=NN=C(N2C)SCC(=O)NC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



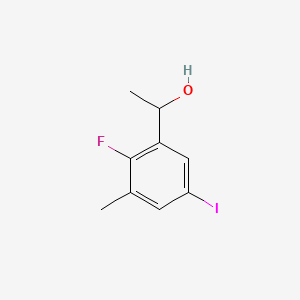
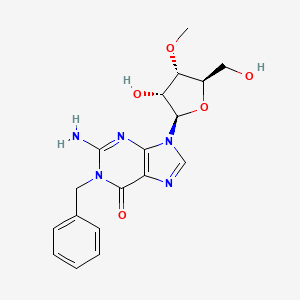
![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
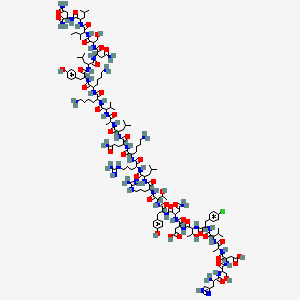
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)

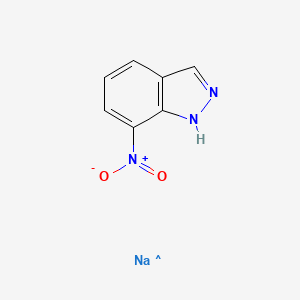
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
